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Compound of Interest

Compound Name: 2,6-Dimethoxyaniline

Cat. No.: B1294893 Get Quote

Spectroscopic Data of 2,6-Dimethoxyaniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dimethoxyaniline (CAS No. 2734-70-5). Due to the limited availability of experimental spectra

in public databases, this guide presents predicted spectroscopic data generated using

computational models. These predictions offer valuable insights into the structural features of

the molecule and serve as a reference for analytical studies. The guide also includes detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for solid organic compounds like 2,6-dimethoxyaniline.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,6-dimethoxyaniline.

This data was generated using reputable online prediction software and should be considered

as a theoretical reference.

Table 1: Predicted ¹H NMR Data for 2,6-Dimethoxyaniline
(Solvent: CDCl₃, Frequency: 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.95 t 1H Ar-H (H4)

6.58 d 2H Ar-H (H3, H5)

4.15 s 2H -NH₂

3.85 s 6H -OCH₃

Table 2: Predicted ¹³C NMR Data for 2,6-
Dimethoxyaniline
(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm Assignment

152.5 Ar-C (C2, C6)

124.0 Ar-C (C1)

123.8 Ar-C (C4)

105.2 Ar-C (C3, C5)

55.8 -OCH₃

Table 3: Predicted Major IR Absorptions for 2,6-
Dimethoxyaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet) N-H stretch (primary amine)

3050 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic, -OCH₃)

1620 - 1580 Strong C=C stretch (aromatic ring)

1500 - 1450 Strong N-H bend (primary amine)

1260 - 1200 Strong
C-O stretch (aryl ether,

asymmetric)

1050 - 1000 Strong
C-O stretch (aryl ether,

symmetric)

800 - 700 Strong
C-H bend (aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization) for 2,6-Dimethoxyaniline

m/z Relative Intensity (%) Assignment

153 100 [M]⁺ (Molecular Ion)

138 80 [M - CH₃]⁺

110 40 [M - CH₃ - CO]⁺

95 30 [M - 2xCH₃ - O]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a solid organic

compound such as 2,6-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:

Accurately weigh 5-10 mg of the solid 2,6-dimethoxyaniline sample for ¹H NMR, and 20-50

mg for ¹³C NMR.

Transfer the sample to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a

vortex mixer or sonicator.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into

a clean 5 mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

2. Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the spinner into the sample gauge to ensure the correct positioning within the magnet.

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16

scans are sufficient.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A higher

number of scans will be required to achieve a good signal-to-noise ratio, depending on the

sample concentration.
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Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small amount of the solid 2,6-dimethoxyaniline powder directly onto the center of

the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal surface.

2. Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry (MS)
1. Sample Preparation (Direct Insertion Probe - Electron Ionization):

Load a small amount of the solid 2,6-dimethoxyaniline into a clean capillary tube.

Insert the capillary tube into the direct insertion probe.
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2. Data Acquisition:

Insert the probe into the mass spectrometer's ion source.

Gradually heat the probe to volatilize the sample into the ion source.

The vaporized molecules are then bombarded with a beam of electrons (typically at 70 eV)

to induce ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is typically scanned over a range of m/z 50 to 500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for the spectroscopic analysis of 2,6-Dimethoxyaniline.

To cite this document: BenchChem. [Spectroscopic data for 2,6-Dimethoxyaniline (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294893#spectroscopic-data-for-2-6-
dimethoxyaniline-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

